REACTION_CXSMILES
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[CH3:1][C:2]1[C:7]([CH2:8]O)=[CH:6][CH:5]=[C:4]([CH3:10])[N:3]=1.O=S(Cl)[Cl:13]>>[Cl:13][CH2:8][C:7]1[C:2]([CH3:1])=[N:3][C:4]([CH3:10])=[CH:5][CH:6]=1
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Name
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|
Quantity
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0.76 g
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Type
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reactant
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Smiles
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CC1=NC(=CC=C1CO)C
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Name
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Quantity
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5 mL
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated
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Name
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Type
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product
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Smiles
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ClCC=1C(=NC(=CC1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |